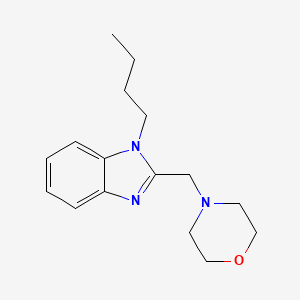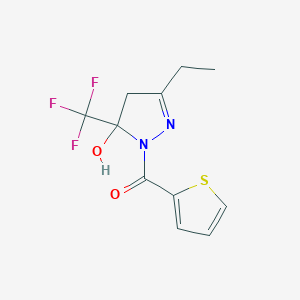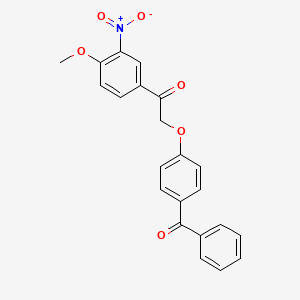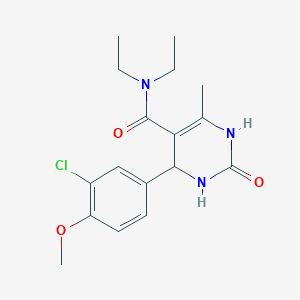
4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide
Vue d'ensemble
Description
4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. The compound is also known as TBCA and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide involves its ability to inhibit the activity of the protein β-catenin. β-catenin plays a crucial role in cell signaling pathways and is often overexpressed in cancer cells. TBCA binds to β-catenin and prevents its interaction with other proteins, thereby inhibiting cell growth and inducing apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide has several biochemical and physiological effects. TBCA has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent bone loss. However, TBCA has also been shown to have off-target effects on other proteins, which may limit its use in certain applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide in lab experiments is its ability to inhibit the activity of β-catenin. This makes it a useful tool for studying the role of β-catenin in cell signaling pathways. However, the off-target effects of TBCA may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide. One direction is the development of more specific inhibitors of β-catenin that do not have off-target effects. Another direction is the study of TBCA in combination with other drugs for the treatment of cancer. Additionally, the potential use of TBCA in the treatment of other diseases, such as Alzheimer's disease, should be explored.
Conclusion:
4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide is a chemical compound that has shown promise in various scientific research applications. Its ability to inhibit the activity of β-catenin makes it a useful tool for studying cell signaling pathways and a potential treatment for cancer, inflammation, and osteoporosis. However, the off-target effects of TBCA may limit its use in certain applications. Future research should focus on developing more specific inhibitors of β-catenin and exploring the potential use of TBCA in the treatment of other diseases.
Applications De Recherche Scientifique
4-(acetylamino)-N-(tert-butyl)-5-chloro-2-methoxybenzamide has been studied for its potential in various scientific research applications. One of the most promising applications is in the treatment of cancer. Studies have shown that TBCA can inhibit the growth of cancer cells by targeting the protein β-catenin. TBCA has also been studied for its potential in treating inflammation, osteoporosis, and Alzheimer's disease.
Propriétés
IUPAC Name |
4-acetamido-N-tert-butyl-5-chloro-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3/c1-8(18)16-11-7-12(20-5)9(6-10(11)15)13(19)17-14(2,3)4/h6-7H,1-5H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJVFLZWYRZSQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4393489.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4393503.png)
![5-bromo-N-[3-(2-quinoxalinyl)phenyl]-2-furamide](/img/structure/B4393511.png)
![N-(3-chloro-4-fluorophenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4393517.png)
![1-benzyl-4-[(4-ethoxy-3-methoxyphenyl)carbonothioyl]piperazine](/img/structure/B4393520.png)

![N-{3-[(2,4-dichlorobenzoyl)amino]propyl}-2-pyridinecarboxamide](/img/structure/B4393552.png)

![2-{[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-methylphenyl)acetamide](/img/structure/B4393556.png)
![methyl 4-{[N-(4-fluorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate](/img/structure/B4393573.png)
![11-(1,3-benzodioxol-5-ylmethyl)-3-(2-furylmethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393576.png)

